molecular formula C21H13Cl2N3O2S B274202 4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid

4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid

Cat. No. B274202
M. Wt: 442.3 g/mol
InChI Key: KTUHWAVQAWRCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.

Scientific Research Applications

4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has been used in various laboratory experiments to study the mechanisms of action of different drugs and to develop new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid in laboratory experiments is its unique chemical properties. This compound is highly stable and can be easily synthesized in large quantities. Additionally, this compound is relatively inexpensive compared to other compounds used in laboratory experiments.
However, there are also some limitations associated with the use of this compound in laboratory experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to certain cell types and may cause adverse effects in vivo. Additionally, this compound may have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid. One potential direction is the development of new drugs based on the chemical structure of this compound. This compound has been shown to have anticancer and antimicrobial properties, and further studies may lead to the development of new drugs for the treatment of various diseases.
Another potential direction is the study of the mechanism of action of this compound. Further studies are needed to fully elucidate the mechanism of action of this compound and to identify the specific enzymes or proteins that it targets.
Lastly, the potential toxicity of this compound should be further studied to determine its safety for use in vivo. This will be important for the development of new drugs based on this compound and for its use in laboratory experiments.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in scientific research. This compound has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties. Further studies are needed to fully elucidate the mechanism of action of this compound and to identify its potential applications in the development of new drugs.

Synthesis Methods

The synthesis of 4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid involves several steps. The starting material for the synthesis is 4-chlorobenzoic acid, which is first converted to 4-chlorobenzoyl chloride. This intermediate is then reacted with 6-amino-1,3-benzothiazole-2-thiol to form the desired product.

properties

Molecular Formula

C21H13Cl2N3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

4-chloro-N-[2-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H13Cl2N3O2S/c22-14-5-1-12(2-6-14)19(27)24-16-9-10-17-18(11-16)29-21(25-17)26-20(28)13-3-7-15(23)8-4-13/h1-11H,(H,24,27)(H,25,26,28)

InChI Key

KTUHWAVQAWRCDK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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